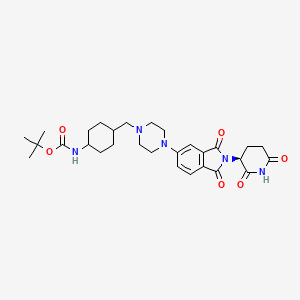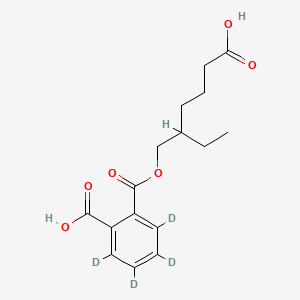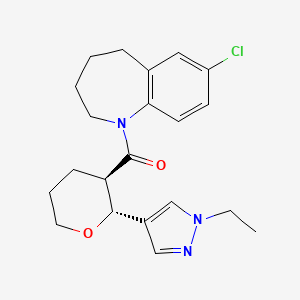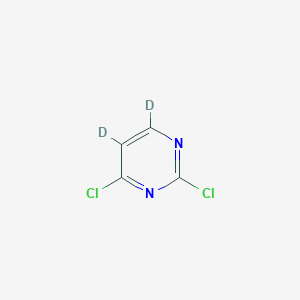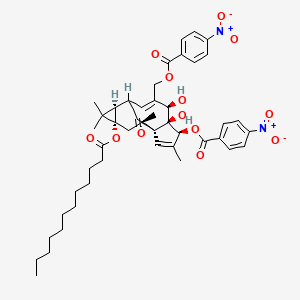
Nsclc-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nsclc-IN-1 is a compound that has garnered significant attention in the field of oncology, particularly for its potential in treating non-small cell lung cancer (NSCLC). This compound is part of a class of targeted therapies designed to inhibit specific molecular pathways involved in the progression of NSCLC. The development of this compound represents a promising advancement in the ongoing battle against lung cancer, which remains one of the leading causes of cancer-related deaths worldwide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nsclc-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the core heterocyclic structure of this compound.
Functional Group Modifications: Subsequent steps include the introduction of functional groups that enhance the compound’s biological activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation and Continuous Flow Processes: These methods enhance the efficiency and reproducibility of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Nsclc-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
科学的研究の応用
Nsclc-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential to modulate biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
Nsclc-IN-1 exerts its effects by targeting specific molecular pathways involved in the progression of NSCLC. The compound binds to and inhibits key proteins and enzymes that are essential for cancer cell survival and proliferation. This inhibition disrupts the signaling pathways, leading to reduced tumor growth and increased cancer cell apoptosis . The primary molecular targets of this compound include epidermal growth factor receptor (EGFR) and other tyrosine kinases that play a crucial role in NSCLC .
類似化合物との比較
Nsclc-IN-1 is compared with other similar compounds to highlight its uniqueness:
Erlotinib: Another EGFR inhibitor used in NSCLC treatment. This compound may offer improved efficacy or reduced side effects compared to erlotinib.
Gefitinib: Similar to erlotinib, gefitinib targets EGFR but may differ in its binding affinity and pharmacokinetic properties.
Afatinib: A broader spectrum tyrosine kinase inhibitor that targets multiple receptors.
特性
分子式 |
C46H56N2O13 |
|---|---|
分子量 |
844.9 g/mol |
IUPAC名 |
[(1S,4S,5S,6R,10R,12S,14R)-12-dodecanoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-4-(4-nitrobenzoyl)oxy-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C46H56N2O13/c1-6-7-8-9-10-11-12-13-14-15-36(49)61-45-26-29(3)44-25-28(2)40(60-42(53)31-18-22-34(23-19-31)48(57)58)46(44,54)38(50)32(24-35(39(44)51)37(45)43(45,4)5)27-59-41(52)30-16-20-33(21-17-30)47(55)56/h16-25,29,35,37-38,40,50,54H,6-15,26-27H2,1-5H3/t29-,35?,37-,38-,40+,44+,45+,46+/m1/s1 |
InChIキー |
ZZNIUFCSSNXVSD-ZUHMKHOZSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=CC([C@@H]1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
正規SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


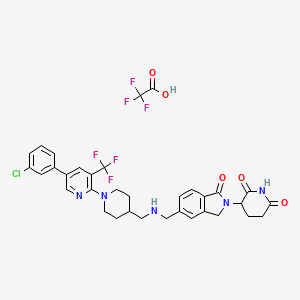
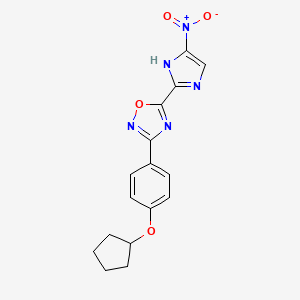
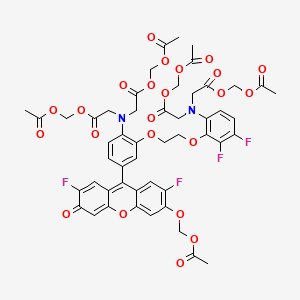
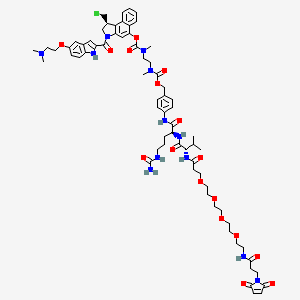

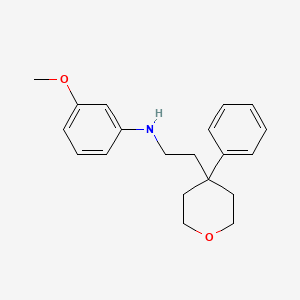

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
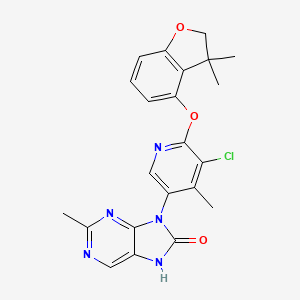
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
